SUP2 protein - 133737-87-8

SUP2 protein

Catalog Number: EVT-1520303
CAS Number: 133737-87-8
Molecular Formula: C12H13NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The SUP2 protein, also known as Suppressor of Ty1 2, is a specific protein found in the yeast species Saccharomyces cerevisiae. This protein plays a crucial role in the cellular processes associated with the suppression of Ty1 transposable elements, which are retrotransposons that can integrate into the yeast genome and potentially disrupt normal gene function. The understanding of SUP2 protein is essential for studying genetic regulation and the mechanisms of transposable elements in eukaryotic organisms.

Source

The SUP2 protein is encoded by the SUP2 gene located on chromosome VI of Saccharomyces cerevisiae. The gene's sequence and functional annotations can be accessed through various genomic databases, including the Saccharomyces Genome Database, which provides comprehensive information regarding its structure and function .

Classification

SUP2 belongs to a class of proteins involved in RNA processing and regulation. It is classified under proteins that interact with RNA molecules, specifically those that are involved in the suppression of transposable elements within the yeast genome. This classification highlights its role in maintaining genomic stability by mitigating the effects of mobile genetic elements.

Synthesis Analysis

Methods

The synthesis of SUP2 protein follows the general pathway of eukaryotic protein synthesis, which involves transcription and translation processes.

  1. Transcription: The SUP2 gene is transcribed into messenger RNA (mRNA) within the nucleus. This process involves several steps:
    • RNA polymerase binds to the promoter region of the SUP2 gene.
    • The DNA strands unwind, allowing RNA polymerase to synthesize a complementary strand of mRNA.
    • Post-transcriptional modifications occur, including capping, polyadenylation, and splicing to remove introns .
  2. Translation: The mature mRNA is transported to the cytoplasm where ribosomes translate it into the SUP2 protein:
    • Ribosomes recognize the start codon on the mRNA and initiate translation.
    • Transfer RNAs (tRNAs) bring amino acids to the ribosome according to the codons on the mRNA.
    • Peptide bonds form between amino acids, creating a polypeptide chain that folds into a functional protein .

Technical Details

The efficiency of SUP2 synthesis can be influenced by various factors, including transcription factors that bind to regulatory regions of the gene and environmental conditions that affect ribosome activity.

Molecular Structure Analysis

Structure

The SUP2 protein consists of multiple domains that facilitate its interaction with RNA molecules. Its precise three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods reveal how SUP2 interacts with RNA and other proteins involved in transposable element suppression.

Data

Structural data for SUP2 can be found in databases such as the Protein Data Bank, which may provide insights into its molecular conformation and functional sites critical for its activity.

Chemical Reactions Analysis

Reactions

SUP2 is involved in several biochemical reactions related to RNA metabolism:

Technical Details

The binding affinity and kinetics of SUP2 interactions can be studied using techniques such as electrophoretic mobility shift assays or surface plasmon resonance.

Mechanism of Action

Process

The mechanism by which SUP2 exerts its effects involves several key steps:

  1. Recognition: SUP2 recognizes and binds to specific RNA sequences derived from Ty1 elements.
  2. Suppression: By binding to these sequences, it inhibits their translation and subsequent integration into genomic DNA.
  3. Stabilization: It may also promote degradation pathways for these unwanted transcripts, thereby maintaining genomic integrity .

Data

Quantitative analyses using reporter assays can provide data on how effectively SUP2 suppresses Ty1 expression under various conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of SUP2 is approximately 25 kDa.
  • Isoelectric Point: Its isoelectric point indicates how it behaves under different pH conditions, which can affect its solubility and interactions.

Chemical Properties

  • Stability: The stability of SUP2 can be influenced by temperature and ionic strength, which are critical for maintaining its functional conformation.
  • Post-translational Modifications: These modifications may include phosphorylation or ubiquitination, affecting its activity and interactions with other cellular components .
Applications

Scientific Uses

SUP2 has several applications in scientific research:

  • Genetic Studies: Researchers utilize SUP2 to understand mechanisms of transposable element suppression and their implications for genome stability.
  • Biotechnology: Insights gained from studying this protein can inform genetic engineering strategies aimed at enhancing yeast strains used in fermentation or bioproduction processes.
  • Disease Models: Given its role in genomic stability, SUP2 may serve as a model for studying similar mechanisms in higher eukaryotes, including humans, particularly concerning cancer biology where transposable elements play a role .

Properties

CAS Number

133737-87-8

Product Name

SUP2 protein

Molecular Formula

C12H13NO

Synonyms

SUP2 protein

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